An In-Depth Technical Guide to 4-(Diethylamino)benzonitrile: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 4-(Diethylamino)benzonitrile: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-(Diethylamino)benzonitrile, a versatile fluorescent molecule of significant interest in various scientific and research domains. This document delves into its core properties, synthesis methodologies, unique photophysical characteristics, and practical applications, with a particular focus on its role as a sensitive molecular probe.
Core Identification and Chemical Properties
Chemical Name: 4-(Diethylamino)benzonitrile CAS Number: 2873-90-7 Molecular Formula: C₁₁H₁₄N₂ Molecular Weight: 174.24 g/mol
4-(Diethylamino)benzonitrile is an aromatic organic compound featuring a benzonitrile core substituted with a diethylamino group at the para position. The electron-donating nature of the diethylamino group and the electron-withdrawing nitrile group create a donor-acceptor (D-A) system, which is the foundation of its intriguing photophysical properties.
Physicochemical Properties
A summary of the key physicochemical properties of 4-(Diethylamino)benzonitrile is presented in the table below. It is important to note that while some experimental data is available, other values are based on computational predictions and should be considered as such.
| Property | Value | Source |
| CAS Number | 2873-90-7 | --INVALID-LINK-- |
| Molecular Formula | C₁₁H₁₄N₂ | --INVALID-LINK-- |
| Molecular Weight | 174.24 g/mol | --INVALID-LINK-- |
| Melting Point | 66-67 °C | --INVALID-LINK-- |
| Boiling Point | No experimental data available | |
| Appearance | White to yellow solid | --INVALID-LINK-- |
| Solubility | Generally soluble in organic solvents | --INVALID-LINK-- |
Synthesis of 4-(Diethylamino)benzonitrile
The synthesis of 4-(Diethylamino)benzonitrile can be achieved through several established organic chemistry routes. The choice of a particular method often depends on the availability of starting materials, desired scale, and laboratory capabilities. Two common and effective synthetic strategies are outlined below.
N-Alkylation of 4-Aminobenzonitrile
This is a straightforward and widely used method for the synthesis of tertiary aromatic amines. The reaction involves the dialkylation of the primary amino group of 4-aminobenzonitrile with an ethylating agent.
Reaction Scheme:
Figure 1: Synthesis of 4-(Diethylamino)benzonitrile via N-Alkylation.
Experimental Protocol:
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Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-aminobenzonitrile in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone.
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Base Addition: Add a slight excess of a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to the solution. The base acts as a proton scavenger for the acidic protons of the amine.
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Alkylation: Add at least two equivalents of an ethylating agent, such as ethyl iodide or ethyl bromide, to the reaction mixture. Diethyl sulfate can also be used as a more reactive but also more hazardous alternative.
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Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
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Work-up: After cooling to room temperature, pour the reaction mixture into water and extract the product with a suitable organic solvent like ethyl acetate or dichloromethane.
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to afford pure 4-(Diethylamino)benzonitrile.
Cyanation of 4-Bromo-N,N-diethylaniline
This method involves a transition-metal-catalyzed cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds. The Rosenmund-von Braun reaction, which utilizes a copper(I) cyanide, is a classic example. Modern variations often employ palladium or nickel catalysts.
Reaction Scheme:
Figure 2: Synthesis of 4-(Diethylamino)benzonitrile via Cyanation.
Experimental Protocol:
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Setup: In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), combine 4-bromo-N,N-diethylaniline, a cyanide source such as copper(I) cyanide or zinc(II) cyanide, and a suitable catalyst like tetrakis(triphenylphosphine)palladium(0).
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Solvent: Add a high-boiling polar aprotic solvent such as DMF or N-methyl-2-pyrrolidone (NMP).
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Reaction: Heat the reaction mixture to a high temperature (typically >150 °C) and monitor the reaction progress by GC-MS or TLC.
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Work-up: After completion, cool the reaction mixture and quench with an aqueous solution of a complexing agent for the metal catalyst (e.g., aqueous ammonia for copper).
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Extraction and Purification: Extract the product with an organic solvent, wash the organic phase, dry, and concentrate. Purify the crude product by column chromatography or recrystallization.
Spectroscopic Characterization
The structural elucidation and purity assessment of 4-(Diethylamino)benzonitrile are typically performed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show a triplet for the methyl protons and a quartet for the methylene protons of the diethylamino group. The aromatic protons will appear as two doublets, characteristic of a para-substituted benzene ring.
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¹³C NMR: The carbon NMR spectrum will display distinct signals for the methyl and methylene carbons of the diethylamino group, the four unique carbons of the aromatic ring, and the nitrile carbon.
Infrared (IR) Spectroscopy
The IR spectrum of 4-(Diethylamino)benzonitrile provides key information about its functional groups. The most prominent and characteristic absorption band is the stretching vibration of the nitrile group (C≡N), which typically appears in the region of 2220-2240 cm⁻¹ for aromatic nitriles[1]. Other expected significant peaks include C-H stretching vibrations of the aromatic ring and the alkyl groups, C=C stretching of the aromatic ring, and C-N stretching vibrations.
UV-Visible (UV-Vis) and Fluorescence Spectroscopy
The electronic absorption and emission spectra are central to the utility of 4-(Diethylamino)benzonitrile as a fluorescent probe.
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UV-Vis Absorption: The UV-Vis spectrum of 4-(Diethylamino)benzonitrile in the gas phase shows a maximum absorption (λ_max) around 290 nm[2]. In solution, the position of this band can be influenced by the solvent polarity.
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Fluorescence Emission: The fluorescence properties of 4-(Diethylamino)benzonitrile are highly sensitive to the polarity of its environment, a phenomenon known as solvatochromism[3]. This is a direct consequence of its ability to form a Twisted Intramolecular Charge Transfer (TICT) state upon photoexcitation.
The Phenomenon of Twisted Intramolecular Charge Transfer (TICT)
The dual fluorescence observed in many donor-acceptor molecules like 4-(dialkylamino)benzonitriles is a fascinating photophysical process that is best explained by the TICT model[4].
Mechanism of TICT:
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Photoexcitation: Upon absorption of a photon, the molecule is promoted from its ground state (S₀) to an excited state (S₁), often referred to as the locally excited (LE) state. In this state, the geometry of the molecule is largely planar.
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Intramolecular Rotation and Charge Transfer: In polar solvents, the molecule can undergo a conformational change in the excited state. The diethylamino group rotates around the C-N bond, leading to a twisted geometry. This rotation facilitates a significant transfer of electron density from the electron-donating diethylamino group to the electron-withdrawing benzonitrile moiety. This new, highly polar excited state is the TICT state.
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Dual Fluorescence: The molecule can then relax back to the ground state from either the LE state or the TICT state, resulting in the emission of two distinct fluorescence bands. The emission from the LE state is typically at a shorter wavelength (higher energy), while the emission from the highly stabilized TICT state is at a longer wavelength (lower energy).
Figure 3: The Twisted Intramolecular Charge Transfer (TICT) model.
The stabilization of the highly polar TICT state is highly dependent on the polarity of the surrounding solvent. In nonpolar solvents, the formation of the TICT state is energetically unfavorable, and thus, primarily LE fluorescence is observed. As the solvent polarity increases, the TICT state is stabilized, leading to an increase in the intensity of the long-wavelength emission band.
Applications as a Fluorescent Probe
The pronounced solvatochromism of 4-(Diethylamino)benzonitrile makes it a valuable tool for probing the local environment in various chemical and biological systems.
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Polarity Sensing: The ratio of the intensities of the LE and TICT fluorescence bands can be used as a ratiometric measure of the local polarity of the medium. This is particularly useful in studying microheterogeneous systems such as micelles, vesicles, and polymer matrices.
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Viscosity Sensing (Molecular Rotors): The intramolecular rotation required for the formation of the TICT state is sensitive to the viscosity of the medium. In highly viscous environments, this rotation is hindered, leading to a decrease in the TICT emission and an increase in the LE emission. This property allows 4-(diethylamino)benzonitrile to function as a "molecular rotor" for viscosity measurements.
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Probing Biological Systems: Due to its sensitivity to both polarity and viscosity, 4-(diethylamino)benzonitrile and its derivatives can be used to study the microenvironment of biological membranes, protein binding sites, and other cellular compartments.
Safety and Handling
4-(Diethylamino)benzonitrile is classified as a hazardous substance and should be handled with appropriate safety precautions.
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Hazards: It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation.
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Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid generating dust.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
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Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
4-(Diethylamino)benzonitrile is a fascinating and useful molecule for researchers in chemistry, biology, and materials science. Its unique photophysical properties, particularly its dual fluorescence arising from the formation of a TICT state, make it a powerful tool for probing the microenvironment of various systems. A thorough understanding of its synthesis, properties, and the principles behind its fluorescence is crucial for its effective application in research and development.
